molecular formula C20H15N3O B1213357 Angustine CAS No. 40041-96-1

Angustine

Cat. No.: B1213357
CAS No.: 40041-96-1
M. Wt: 313.4 g/mol
InChI Key: FACXQEOSOVJIPD-UHFFFAOYSA-N
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Description

Angustine is an indole alkaloid primarily isolated from plants of the Nauclea genus, including Nauclea officinalis and Nauclea subdita. Its molecular formula, C₂₀H₁₅N₃O, was confirmed via ESIMS, revealing a pseudomolecular ion peak at m/z 314.1361 [M+H]⁺ . Structural elucidation using 1D/2D-NMR (COSY, HMBC, HSQC), IR, and UV spectroscopy identified an indole core with a conjugated lactam carbonyl group (IR absorption at 1645 cm⁻¹) and aromatic moieties . This compound’s UV spectrum shows characteristic peaks at 399, 381, 305, 293, and 210 nm, consistent with its extended conjugation system .

Properties

CAS No.

40041-96-1

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one

InChI

InChI=1S/C20H15N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h2-6,9-11,22H,1,7-8H2

InChI Key

FACXQEOSOVJIPD-UHFFFAOYSA-N

SMILES

C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4

Canonical SMILES

C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4

Other CAS No.

40041-96-1

Synonyms

angustine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound and angustidine share a core indole-lactam structure but differ in side-chain modifications, which influence solubility and bioactivity .

Vasorelaxant Activity

  • This compound : Induces >90% relaxation in rat aortic rings at 1×10⁻⁵ M, comparable to nauclefine and naucletine .
  • Naucline : Shows moderate activity (90% relaxation at 1×10⁻⁵ M), likely due to its lack of a conjugated lactam group .

Cytotoxicity

Compound IC₅₀ (LNCaP Prostate Cancer Cells) IC₅₀ (PC-3 Prostate Cancer Cells) Selectivity (RWPE Normal Cells)
This compound 149.16 ± 0.09 µM 121.59 ± 3.73 µM 98.39 ± 0.10 µM
Subditine 12.24 ± 0.19 µM 13.97 ± 0.32 µM 30.48 ± 0.08 µM
Nauclefine 86.35 ± 0.09 µM 92.07 ± 1.28 µM 72.85 ± 0.06 µM
  • Subditine is 12-fold more potent than this compound against LNCaP cells, attributed to its pentacyclic system enhancing apoptosis induction .
  • Angustidine (IC₅₀ = 140.27 µM) is the least cytotoxic, likely due to reduced lipophilicity from its shorter side chain .

Enzyme Inhibition

  • This compound : Potent BChE inhibitor (IC₅₀ ~0.74 µM) with selectivity over AChE. Docking studies reveal hydrophobic interactions with Trp 82 and Phe 329 in hBChE .
  • Angustidine : Stronger BChE inhibition (IC₅₀ ~0.1 µM) due to hydrogen bonding with Ser 198 and His 438 .

Tables and spectral data referenced are compiled from peer-reviewed studies to ensure accuracy and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angustine
Reactant of Route 2
Reactant of Route 2
Angustine

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